molecular formula C30H26O12 B153740 Procyanidin B6 CAS No. 12798-58-2

Procyanidin B6

Cat. No. B153740
CAS RN: 12798-58-2
M. Wt: 578.5 g/mol
InChI Key: GMISZFQPFDAPGI-ZBRHZRBFSA-N
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Description

Procyanidin B6 is a B type proanthocyanidin, which is a catechin-(4α→6)-catechin dimer . It can be found in grape seeds and in beer . It has a role as a metabolite .


Synthesis Analysis

The synthesis of Procyanidin B6 involves the condensation of synthetic (2R,3S,4R or S)-leucocyanidin and (+)-catechin at pH 5 under ambient conditions to give the all-trans-[4,8]- and [4,6]-bi-[ (+)-catechins] (procyanidins B3 and B6) the all-trans-[4,8:4,8]- and [4,8:4,6]-tri-[ (+)-catechins] (procyanidin C2 and isomer) . A new, simple method for the stereoselective synthesis of procyanidin B6, a (+)-catechin-(4-6)-(+)-catechin dimer, by Lewis acid-catalyzed intramolecular condensation has been reported .


Molecular Structure Analysis

The molecular formula of Procyanidin B6 is C30H26O12 . The IUPAC name is (2R,3S)-2-(3,4-dihydroxyphenyl)-6-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Procyanidin B6 include the removal of the 5-O-t-butyldimethylsilyl (TBDMS) group of 5,7,3’4’-tetra-O-TBDMS-(+)-catechin using trifluoroacetic acid, leading to the “regio-controlled” synthesis of procyanidin B6 . The 5-hydroxyl group of the 7,3’,4’-tri-O-TBDMS-(+)-catechin nucleophile and the 3-hydroxyl group of 5,7,3’,4’-tetra-O-benzylated-(+)-catechin electrophile were connected with an azelaic acid .


Physical And Chemical Properties Analysis

Procyanidin B6 has a molecular weight of 578.5 g/mol . It is a hydroxyflavan, a proanthocyanidin, and a biflavonoid . It is functionally related to a (+)-catechin .

Scientific Research Applications

Hair Growth Promotion

Procyanidin B6 has been identified as a potential agent for promoting hair growth. In studies involving humans, the application of procyanidin B6 resulted in a significant increase in hair count and diameter, suggesting its effectiveness as a treatment for male pattern baldness. These findings were confirmed through double-blind clinical trials where no adverse side effects were observed (Kamimura, Takahashi, & Watanabe, 2000; Takahashi, Kamimura, Yokoo, Honda, & Watanabe, 2001).

Obesity and Metabolic Health

Research has shown that procyanidin B6 can mitigate obesity and its related risk factors in animal models. It was found to reduce body weight gain, improve lipid profiles, and increase energy expenditure in mice on a high-fat diet. Additionally, it modulated the gut microbiota, indicating a potential role in managing obesity and related metabolic disorders (Zheng, Huang, Zhao, Xu, Sheng, Luo, & He, 2018; Su, Li, Hu, Xie, Ke, Zheng, & Chen, 2018).

Antioxidant and Anti-Inflammatory Properties

Procyanidin B6 exhibits significant antioxidant and anti-inflammatory properties. In particular, its activation of peroxisome proliferator-activated receptor γ (PPARγ) in macrophages leads to enhanced expressions of M2 macrophage markers, which are involved in anti-inflammatory responses. This highlights its potential for treating metabolic inflammatory diseases (Tian, Yang, Yao, Qian, Liu, Xie, Ma, Nie, Lai, Xiao, & Wang, 2019).

Oral Health Applications

Procyanidin B6 has shown promise in treating various oral diseases due to its pharmacological properties, including antioxidant, antibacterial, and anti-inflammatory effects. Its potential against oral diseases like dental caries, periodontitis, and endodontic infections has been highlighted, especially considering the advancements in drug delivery systems to enhance bioavailability (Chen, Wang, Yu, Wang, Tian, & Zhu, 2022).

Wound Healing

Procyanidins, including B6, demonstrate potential benefits in wound healing. Studies on human cells have shown that procyanidins can aid in cellular proliferation, migration, and exhibit antibacterial and anti-inflammatory activities, which are crucial for effective wound healing (Ferni, 2022).

Anticancer Properties

Procyanidin B6 has been found to induce apoptosis in tumor cells through the activation of the mitochondrial pathway. This was particularly observed in studies involving apple procyanidins, which showed inhibition of the growth of transplanted mouse melanoma and mammary tumor cells and increased the survival rate of the host mice (Miura, Chiba, Kasai, Nozaka, Nakamura, Shoji, Kanda, Ohtake, & Sato, 2007).

Adiposity and Insulin Resistance

Procyanidin B6 has been found to modulate adiposity and insulin resistance. Its effects on adipocytes, lipid synthesis, and glucose uptake suggest a protective role in conditions like obesity and insulin resistance (Pinent, Bladé, Salvadó, Blay, Pujadas, Fernández-Larrea, Arola, & Ardévol, 2006).

Future Directions

Procyanidins, including Procyanidin B6, are found in many edible plants and exhibit interesting biological activities . They have attracted a great deal of attention because of their strong antioxidant activity and wide range of interesting biological functions . Therefore, future research could focus on further exploring the biological activities and potential health benefits of Procyanidin B6.

properties

IUPAC Name

(2R,3S)-2-(3,4-dihydroxyphenyl)-6-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O12/c31-13-7-19(36)24-23(8-13)42-30(12-2-4-16(33)18(35)6-12)28(40)26(24)25-20(37)10-22-14(27(25)39)9-21(38)29(41-22)11-1-3-15(32)17(34)5-11/h1-8,10,21,26,28-40H,9H2/t21-,26-,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMISZFQPFDAPGI-ZBRHZRBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=C(C(=C2)O)[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001028815
Record name Procyanidin B6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Procyanidin B6

CAS RN

12798-58-2
Record name Procyanidin B6
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12798-58-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procyanidin B6
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procyanidin B6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001028815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Procyanidin B6
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Citations

For This Compound
147
Citations
Y Higashino, T Okamoto, K Mori, T Kawasaki… - Molecules, 2018 - mdpi.com
… Herein, we report a new, simple method for the stereoselective synthesis of procyanidin B6, … , leading to the “regio-controlled” synthesis of procyanidin B6. The 5-hydroxyl group of the 7,3…
Number of citations: 16 www.mdpi.com
T Esatbeyoglu, V Wray… - Journal of agricultural and …, 2010 - ACS Publications
… Column (a) was used for the isolation of dimeric procyanidin B6 and column b) for dimeric procyanidin B8. Water (solvent A) and acetonitrile (solvent B) were used as solvent systems. …
Number of citations: 51 pubs.acs.org
S Schleep, H Friedrich, H Kolodziej - Journal of the Chemical Society …, 1986 - pubs.rsc.org
… These compounds were identified as the [4,6]-all-truns structural isomer [procyanidin B6, (2)] and the [4,8]-3,4-cis analogue (3), respectively, the latter representing the first …
Number of citations: 21 pubs.rsc.org
JA Delcour, SAR Vercruysse - Journal of the Institute of Brewing, 1986 - Wiley Online Library
… of procyanidin B3 has 66-63 in CDC12CDCI2 at 170C while under the same experimental conditions the residual proton 8-H(D) of the corresponding derivative of procyanidin B6 has 66…
Number of citations: 20 onlinelibrary.wiley.com
JMR Da Silva, J Rigaud, V Cheynier, A Cheminat… - Phytochemistry, 1991 - Elsevier
… or procyanidin B6. Two phloroglucinol derivatives originated from compound 10, confirming the presence of (+)-catechin (1) as the upper flavanoid unit. (-)-Epicatechin (2) was produ…
Number of citations: 485 www.sciencedirect.com
JA Delcour, MM Schoeters… - Journal of the …, 1984 - Wiley Online Library
… Procyanidin B6 was much more haze active than procyanidin B3. Both immediate haze and formation of haze after 150 days of storage at room temperature was in general linearity …
Number of citations: 25 onlinelibrary.wiley.com
G Watanabe, K Ohmori, K Suzuki - Chemical Communications, 2013 - pubs.rsc.org
The first regiocontrolled synthesis of procyanidin B6, a dimer with a rare 4,6-interflavan linkage, is described. Regioselective linking was achieved by the halo-capping strategy followed …
Number of citations: 17 pubs.rsc.org
Z Yuan, H Lv, X Wang, G Li, Y Suo… - Separation Science …, 2016 - Taylor & Francis
… yielded 18.8 mg of procyanidin B3, 9.8 mg of procyanidin B6, 9.1 mg of procyanidin B7, and 6.9 … , and procyanidin B3 and procyanidin B6 were isolated from P. parvifolia for the first time. …
Number of citations: 8 www.tandfonline.com
AM Potshangbam, P Nongdam… - Current …, 2021 - ingentaconnect.com
… Simulation studies indicated that glycosidic form of flavonoid is a more suitable inhibitor with compounds rutin, procyanidin B6, baicalin and galloylquercetin, demonstrating high affinity …
Number of citations: 4 www.ingentaconnect.com
MK Sakar, D Ercil, R Engelshowe - International journal of …, 1991 - Taylor & Francis
… The major components were (+)- catechin, procyanidin B3 and procyanidin B6. The unripe cones contained 4.63% total procyanidins. …
Number of citations: 5 www.tandfonline.com

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